molecular formula C14H14BrNO3 B2576798 2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396790-83-2

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2576798
CAS No.: 1396790-83-2
M. Wt: 324.174
InChI Key: VFDZQYKTBUEACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a synthetic brominated benzamide derivative intended for research and development purposes. This compound is part of a class of molecules that have garnered significant interest in medicinal chemistry due to their potential as building blocks for more complex structures and their investigated biological activities. Structurally, it combines a 2-bromobenzamide core with a furan-2-yl-substituted hydroxypropyl chain attached to the amide nitrogen. The presence of the heteroaromatic furan ring, a polar hydroxyl group, and a bromine atom contributes to the compound's properties and makes it a candidate for various research applications, including in chemistry and biology . In scientific research, closely related brominated benzamide analogues have been studied for their potential antimicrobial and anti-inflammatory properties . Some derivatives have shown promising activity against Gram-positive bacteria, such as Staphylococcus aureus . The mechanism of action for such compounds is believed to involve interaction with specific molecular targets; the benzamide and furan moieties may interact with enzymes or receptors, while the bromine atom can participate in halogen bonding, potentially enhancing the compound's binding affinity to biological targets . Researchers value this compound as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation of the furan ring, reduction of the bromine atom, or nucleophilic substitution, allowing for the creation of a diverse library of molecules for structure-activity relationship (SAR) studies . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDZQYKTBUEACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can be achieved through a multi-step process:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom.

    Furan Ring Introduction: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a palladium catalyst.

    Hydroxypropyl Group Addition: The hydroxypropyl group can be added through a nucleophilic substitution reaction using a suitable alkylating agent like 2-bromo-1-propanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxy derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential antibacterial, antifungal, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets such as enzymes or receptors.

    Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and hydroxypropyl group may enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Halogenated Benzamide Derivatives

(a) (S)-N-(2-Bromo-6-Chlorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-((1,1,1-Trifluoropropan-2-yl)Oxy)Benzamide (13y)
  • Structural Differences: Contains bromo and chloro substituents on the benzamide ring, a trifluoropropoxy group, and an additional cyano-hydroxyenamide chain.
  • Functional Implications: The trifluoromethyl and cyano groups may improve binding affinity to hydrophobic enzyme pockets, whereas the target compound’s furan and hydroxypropyl groups prioritize hydrogen bonding and π-orbital interactions .
(b) 5-Bromo-N-(3-Cyanopyrimido[1,2-a]Benzimidazol-2-yl)-2-Methoxybenzamide
  • Structural Differences : Substitutes the furan-hydroxypropyl chain with a pyrimidobenzimidazole heterocycle and adds a methoxy group. The bromo group is at position 5 instead of 2, altering electronic distribution .

Hydroxyalkyl-Substituted Benzamides

(a) 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-D)
  • Structural Differences : Replaces the bromo and furan groups with a 2-hydroxybenzamide core and a 3,4-methoxyphenethyl chain.
(b) (S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-Hydroxypropyl)Benzamide
  • Structural Differences: Features a dihydroisoquinoline group instead of furan, introducing a bicyclic amine system.

Heterocyclic and Fluorinated Analogs

(a) 2,6-Difluoro-N-(2-Methyl-1-Oxo-1-{4-[2-(Trifluoromethyl)Cyclopropyl]Phenyl}Propan-2-yl)Benzamide
  • Structural Differences : Uses difluoro and trifluoromethylcyclopropyl groups, increasing steric bulk and electronegativity.
  • Functional Implications : Fluorine atoms improve metabolic resistance and membrane permeability, whereas the target compound’s bromo and hydroxy groups may favor specific halogen- or hydrogen-bonding interactions .
(b) 2-Amino-N-Furan-2-ylMethyl-Benzamide
  • Structural Differences: Replaces the bromo and hydroxypropyl groups with an amino substituent and a simpler furanylmethyl chain.
  • Functional Implications: The amino group enables pH-dependent solubility and nucleophilic reactivity, diverging from the bromo group’s role in electrophilic substitution or inhibition .

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